molecular formula C17H18ClN5O2S B10969641 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

Cat. No.: B10969641
M. Wt: 391.9 g/mol
InChI Key: NKOLFXBHTYWSDJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a pyrazole ring with a benzothieno[2,3-D]pyrimidine moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 4-chloro-3-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Synthesis of Benzothieno[2,3-D]pyrimidine: This moiety is often synthesized via a multi-step process involving the condensation of thiophene derivatives with guanidine or urea derivatives, followed by cyclization and oxidation steps.

    Coupling Reaction: The final step involves coupling the pyrazole and benzothieno[2,3-D]pyrimidine fragments through an acetamide linkage. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno[2,3-D]pyrimidine moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride, NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its ability to modulate specific biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide
  • 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide analogs

Uniqueness

The uniqueness of this compound lies in its combined pyrazole and benzothieno[2,3-D]pyrimidine structure. This dual functionality provides a versatile platform for chemical modifications and the exploration of diverse biological activities. Compared to similar compounds, it offers a unique balance of chemical reactivity and biological activity, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C17H18ClN5O2S

Molecular Weight

391.9 g/mol

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C17H18ClN5O2S/c1-9-12(18)7-22(20-9)8-14(24)21-23-10(2)19-16-15(17(23)25)11-5-3-4-6-13(11)26-16/h7H,3-6,8H2,1-2H3,(H,21,24)

InChI Key

NKOLFXBHTYWSDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C

Origin of Product

United States

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